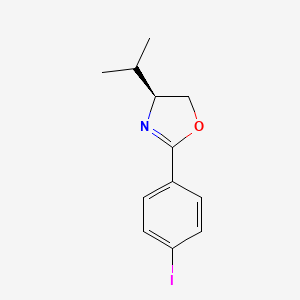![molecular formula C10H5F3N2O B14231523 [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile CAS No. 561307-84-4](/img/structure/B14231523.png)
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile: is a chemical compound with the molecular formula C10H8F3NO It is known for its unique structure, which includes a pyran ring substituted with a trifluoromethyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the pyranone reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities, making them valuable in the development of new medications.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- 2-Methyl-5-(trifluoromethyl)-1H-imidazole
- 4-Methyl-1H-indazole
Uniqueness
Compared to similar compounds, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile stands out due to its unique combination of a pyran ring, trifluoromethyl group, and propanedinitrile moiety. This combination imparts distinct chemical and physical properties, making it a versatile and valuable compound in various research and industrial applications.
Properties
CAS No. |
561307-84-4 |
|---|---|
Molecular Formula |
C10H5F3N2O |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
2-[2-methyl-6-(trifluoromethyl)pyran-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H5F3N2O/c1-6-2-7(8(4-14)5-15)3-9(16-6)10(11,12)13/h2-3H,1H3 |
InChI Key |
MZOWSWFGQPOJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


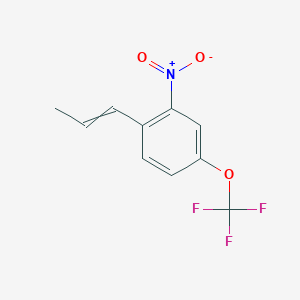
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
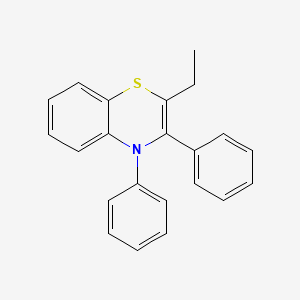

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

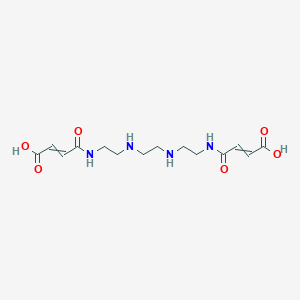
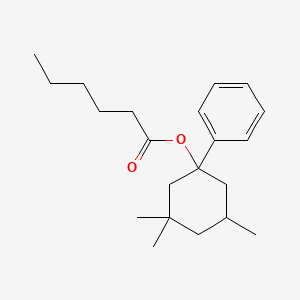
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
